3-Propan-2-yltriazole-4-sulfonyl chloride
Description
3-Propan-2-yltriazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a 1,2,3-triazole ring substituted at position 3 with an isopropyl (propan-2-yl) group and at position 4 with a sulfonyl chloride (-SO₂Cl) moiety. This compound is characterized by its electron-deficient triazole core, which enhances the electrophilicity of the sulfonyl chloride group. Such structural attributes make it highly reactive in nucleophilic substitution reactions, particularly in synthesizing sulfonamides for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
3-propan-2-yltriazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUCMHOSWEVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CN=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-yltriazole-4-sulfonyl chloride typically involves the reaction of 3-Propan-2-yltriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Propan-2-yltriazole} + \text{Chlorosulfonic Acid} \rightarrow \text{3-Propan-2-yltriazole-4-sulfonyl chloride} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 3-Propan-2-yltriazole-4-sulfonyl chloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Propan-2-yltriazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole moiety can undergo cycloaddition reactions with various dipolarophiles, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Cycloaddition Reagents: Azides, alkynes
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Heterocyclic Compounds: Formed by cycloaddition reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
3-Propan-2-yltriazole-4-sulfonyl chloride has been investigated for its antimicrobial properties. Research indicates that compounds featuring the triazole ring exhibit potent activity against a range of pathogens. The sulfonyl chloride functional group enhances the reactivity of the compound, facilitating the synthesis of derivatives with improved biological activity .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different substituents, leading to the development of novel pharmaceuticals targeting diseases such as cancer and infections .
Agricultural Applications
Pesticide Development
In agricultural chemistry, 3-Propan-2-yltriazole-4-sulfonyl chloride is utilized in the synthesis of agrochemicals, particularly pesticides. The triazole moiety is known for its role in inhibiting fungal growth, making it a valuable component in fungicide formulations .
Herbicide Formulations
The compound's reactivity allows it to be incorporated into herbicide formulations, potentially enhancing their efficacy and selectivity against unwanted plant species. Research into its application in herbicides suggests promising results in controlling weed populations while minimizing damage to crops .
Materials Science
Polymer Chemistry
3-Propan-2-yltriazole-4-sulfonyl chloride is also relevant in materials science, particularly in polymer chemistry. It can act as a coupling agent in the synthesis of polymers with tailored properties for specific applications, such as coatings and adhesives .
Nanomaterials
The compound has been explored for use in the development of nanomaterials. Its unique chemical structure can facilitate interactions at the nanoscale, leading to enhanced material properties such as conductivity and strength .
Case Studies
Mechanism of Action
The mechanism of action of 3-Propan-2-yltriazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and dipole interactions, further influencing its activity.
Comparison with Similar Compounds
Comparison with Pyrazole-based Sulfanyl Derivatives
describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with a sulfanyl (-S-) group. Key differences include:
- Functional Group Reactivity : The sulfonyl chloride (-SO₂Cl) in the target compound is significantly more reactive than the sulfanyl (-S-) group in the pyrazole derivative. Sulfonyl chlorides readily undergo nucleophilic substitution, while sulfanyl groups participate in thioether linkages or oxidation reactions.
- Electronic Effects : The triazole ring in the target compound is more electron-deficient than pyrazole due to the additional nitrogen atom, increasing the electrophilicity of the sulfonyl chloride group.
Comparison with Aromatic Sulfonyl Chlorides
Benzene sulfonyl chloride, a widely used reagent, differs in the following aspects:
- Ring Electronics : The triazole core’s electron-deficient nature enhances the reactivity of the sulfonyl chloride group compared to the benzene ring’s electron-rich environment.
- Solubility: The polar triazole ring may improve solubility in polar solvents (e.g., methanol or acetonitrile) relative to aromatic sulfonyl chlorides, which are less polar.
- Applications : While benzene sulfonyl chloride is used in industrial sulfonation, the target compound’s heterocyclic structure makes it suitable for specialized applications, such as protease inhibitor synthesis .
Physicochemical Properties and Stability
Reactivity
- The electron-withdrawing triazole ring increases the electrophilicity of the sulfonyl chloride group, facilitating faster reactions with amines or alcohols compared to aliphatic sulfonyl chlorides.
- Steric hindrance from the isopropyl group may reduce hydrolysis rates in aqueous environments compared to smaller substituents (e.g., methyl).
Stability and Handling
- Sulfonyl chlorides are generally moisture-sensitive.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Propan-2-yltriazole-4-sulfonyl chloride (CAS No. 1496511-56-8) is a synthetic compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
3-Propan-2-yltriazole-4-sulfonyl chloride features a triazole ring, which is known for its ability to mimic amide bonds, enhancing its biological activity. The compound's structure can be represented as follows:
The biological activity of 3-Propan-2-yltriazole-4-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as diabetes and cancer. For instance, studies have indicated that triazole derivatives can act as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism .
- Antimicrobial Activity : Triazoles are known for their antifungal properties, and 3-Propan-2-yltriazole-4-sulfonyl chloride may exhibit similar effects against various pathogens. The sulfonyl chloride group enhances the compound's reactivity, potentially leading to stronger interactions with microbial targets.
- Anti-inflammatory Effects : Research suggests that triazoles can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Biological Activity Data
A summary of the biological activities associated with 3-Propan-2-yltriazole-4-sulfonyl chloride is presented in the table below:
Case Studies
- Diabetes Management : A study investigated the efficacy of 3-Propan-2-yltriazole-4-sulfonyl chloride in inhibiting glycogen phosphorylase in rabbit muscle tissues. Results indicated a significant reduction in enzyme activity, suggesting potential use in managing blood glucose levels .
- Antifungal Properties : In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent. The mechanism was attributed to disruption of cell wall synthesis.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological profile of triazole derivatives:
- Synthetic Methodologies : Various synthetic routes have been explored to enhance yield and purity of 3-Propan-2-yltriazole-4-sulfonyl chloride, including click chemistry approaches that leverage its reactive sulfonyl chloride moiety for further functionalization .
- Bioisosterism Studies : Research has highlighted the bioisosteric relationship between triazoles and amides, suggesting that modifications to the triazole structure could lead to compounds with improved pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
